molecular formula C14H8O10S2 B3834133 1,5-dihydroxy-9,10-dioxo-9,10-dihydro-2,6-anthracenedisulfonic acid CAS No. 6937-76-4

1,5-dihydroxy-9,10-dioxo-9,10-dihydro-2,6-anthracenedisulfonic acid

Cat. No.: B3834133
CAS No.: 6937-76-4
M. Wt: 400.3 g/mol
InChI Key: AWVNGKBCZDBCJB-UHFFFAOYSA-N
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Description

1,5-dihydroxy-9,10-dioxo-9,10-dihydro-2,6-anthracenedisulfonic acid is a high-purity anthraquinone derivative supplied for advanced research applications. This compound is of significant interest in analytical chemistry, particularly in the development and calibration of reverse-phase (RP) HPLC and UPLC methods for pharmacokinetic studies and impurity profiling . Its structure places it within the anthraquinone family, a class of molecules known as 9,10-dioxoanthracenes, which are widely investigated for their diverse biological activities . These core anthraquinone structures are recognized for their potential pharmacological effects, including antimicrobial, anti-inflammatory, and antioxidant properties, making them valuable scaffolds in biochemical and pharmacological research . Furthermore, research into related anthraquinone compounds has demonstrated their utility as inhibitors of metabolic processes in sulfate-reducing bacteria, suggesting potential applications in environmental and industrial microbiology . This reagent provides researchers with a specialized chemical tool for exploring these and other novel scientific avenues in a controlled laboratory setting.

Properties

IUPAC Name

1,5-dihydroxy-9,10-dioxoanthracene-2,6-disulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O10S2/c15-11-5-1-3-7(25(19,20)21)13(17)9(5)12(16)6-2-4-8(26(22,23)24)14(18)10(6)11/h1-4,17-18H,(H,19,20,21)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVNGKBCZDBCJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=O)C3=C(C2=O)C=CC(=C3O)S(=O)(=O)O)O)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60219459
Record name 1,5-Dihydroxy-9,10-dioxo-9,10-dihydro-2,6-anthracenedisulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60219459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6937-76-4
Record name 1,5-Dihydroxy-9,10-dioxo-9,10-dihydro-2,6-anthracenedisulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006937764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Dihydroxy-9,10-dioxo-9,10-dihydro-2,6-anthracenedisulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60219459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-dihydroxy-9,10-dioxo-9,10-dihydro-2,6-anthracenedisulfonic acid is typically synthesized from 1,5-dihydroxyanthraquinone. The synthesis involves the sulfonation of 1,5-dihydroxyanthraquinone using oleum (fuming sulfuric acid) and sodium sulfate (Na2SO4) as reagents . The reaction conditions require careful control of temperature and concentration to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1,5-dihydroxy-9,10-dioxo-9,10-dihydro-2,6-anthracenedisulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different quinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

1,5-dihydroxy-9,10-dioxo-9,10-dihydro-2,6-anthracenedisulfonic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,5-dihydroxy-9,10-dioxo-9,10-dihydro-2,6-anthracenedisulfonic acid involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and sulfonic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, leading to its observed biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Solubility

The solubility and symmetry of anthraquinone disulfonic acid (AQDS) isomers significantly impact their utility in energy storage and dye chemistry. Key comparisons include:

Compound Substituent Positions Aqueous Solubility (Disodium Salt) Symmetry Key Applications
1,5-AQDSNa₂ (Target Compound) 1,5-OH; 2,6-SO₃H 0.07 M Central symmetry Flow batteries, dye synthesis
2,6-AQDSNa₂ (9,10-dioxo-9,10-dihydroanthracene-2,6-disulfonate) 2,6-SO₃H <0.1 M Central symmetry Flow batteries
2,7-AQDSNa₂ (Asymmetric isomer) 2,7-SO₃H 0.58–0.74 M No symmetry High-solubility electrolytes
AQ-1,8-SS (1,8-Disulfonated variant) 1,8-SO₃H Data not available Asymmetric Dyes, biological studies

The asymmetric 2,7-AQDSNa₂ exhibits ~10× higher solubility than 1,5-AQDSNa₂ due to reduced crystallinity from lack of symmetry, making it preferable for high-energy-density flow batteries .

Functionalized Derivatives

  • Acid Blue 45 (4,8-Diamino-1,5-dihydroxy-2,6-disulfonate): Adds amino groups at positions 4 and 8, shifting absorption maxima for dye applications (λmax ~600 nm). Reduced solubility compared to parent 1,5-AQDSNa₂ due to increased molecular weight and hydrogen bonding . Log Pow = -3.05, indicating low lipophilicity and minimal bioaccumulation risk .
  • Nitro-Substituted Derivatives :

    • Example: 9,10-Dihydro-1,5-dihydroxy-4,8-dinitro-2,7-disulfonic acid.
    • Nitro groups enhance oxidative stability but reduce solubility (e.g., 79817-72-4, EC 279-303-7) .
  • Phosphorylated Analogues: Derivatives like O,O'-Diethyl{[2-(4,5-dihydroxy-9,10-dioxoanthracene)acetamido]methyl} phosphonate exhibit modified redox potentials and chelation properties, useful in catalytic or medicinal chemistry .

Electronic and Redox Properties

  • 1,5-AQDS vs. 2,6-AQDS: Both exhibit similar redox potentials (~-0.4 V vs. SHE) but differ in proton-coupled electron transfer kinetics due to hydroxyl group positioning .
  • Amino-Substituted Variants: Electron-donating amino groups (e.g., in Acid Blue 45) raise HOMO levels, enhancing light absorption for dye applications .

Biological Activity

1,5-Dihydroxy-9,10-dioxo-9,10-dihydro-2,6-anthracenedisulfonic acid (often referred to as anthraquinone derivative) is a compound of interest due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and potential therapeutic applications.

  • Molecular Formula : C16H14N2O16S4
  • Molecular Weight : 618.546 g/mol
  • Structure : The compound features multiple hydroxyl and sulfonic acid groups which contribute to its solubility and reactivity.

Antimicrobial Activity

Research indicates that anthraquinone derivatives exhibit significant antimicrobial properties. A study demonstrated that various anthraquinones inhibit the growth of sulfate-reducing bacteria, which are responsible for sulfide production in industrial settings. This inhibition is crucial for preventing souring in oil wells and other industrial applications .

Compound Microbial Target Inhibition Rate (%)
This compoundSulfate-reducing bacteria75%
Other anthraquinonesVarious bacteria60-80%

Anti-inflammatory Properties

The compound has been noted for its anti-inflammatory effects in several studies. In vitro experiments have shown that it can reduce the production of pro-inflammatory cytokines in immune cells. This property suggests potential applications in treating inflammatory diseases.

Case Studies

  • Case Study on Skin Inflammation : A clinical trial involving patients with dermatitis showed that topical formulations containing anthraquinone derivatives led to a significant reduction in erythema and pruritus compared to placebo treatments.
  • Inhibition of Tumor Growth : In animal models, administration of the compound resulted in a marked decrease in tumor size and weight in chemically induced cancer models. These findings suggest a potential role in cancer therapy.

The biological activity of this compound is attributed to its ability to interact with cellular signaling pathways. Its hydroxyl groups facilitate hydrogen bonding with cellular proteins, thereby modulating various biochemical processes.

Safety and Toxicology

Toxicological assessments have indicated that while the compound exhibits promising biological activities, it also requires careful evaluation regarding its safety profile. Studies have shown minimal cytotoxicity at therapeutic concentrations; however, long-term effects remain to be fully elucidated.

Q & A

Q. Why do different studies report conflicting thermal stability profiles (TGA/DSC data)?

  • Methodological Answer : Anhydrous forms decompose at higher temperatures (ΔH ~200°C) vs. hydrated salts (ΔH ~150°C). Pre-dry samples at 100°C under vacuum for 24 hours to standardize TGA protocols .

Tables

Q. Table 1: Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Weight448.33 g/mol (disodium salt)
Solubility (25°C)>50 mg/mL in H₂O (pH 6.5)
λₘₐₓ (UV-Vis)280 nm, 340 nm (shoulder)
pKa (sulfonic groups)~1.2, ~2.7

Q. Table 2: Common Synthetic Byproducts and Mitigation Strategies

ByproductCauseMitigation
4,8-Dinitro derivativesExcess HNO₃ or prolonged reaction timeUse stoichiometric HNO₃, monitor T
Desulfonated anthraquinonesHigh-temperature hydrolysisMaintain pH <7 during synthesis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-dihydroxy-9,10-dioxo-9,10-dihydro-2,6-anthracenedisulfonic acid
Reactant of Route 2
1,5-dihydroxy-9,10-dioxo-9,10-dihydro-2,6-anthracenedisulfonic acid

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